Cas no 1019552-09-0 (2-chloro-N-[(pyridin-4-yl)methyl]aniline)
![2-chloro-N-[(pyridin-4-yl)methyl]aniline structure](https://www.kuujia.com/scimg/cas/1019552-09-0x500.png)
2-chloro-N-[(pyridin-4-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinemethanamine, N-(2-chlorophenyl)-
- 2-chloro-N-[(pyridin-4-yl)methyl]aniline
-
- Inchi: 1S/C12H11ClN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
- InChI Key: HQLOLJCKRWAGKH-UHFFFAOYSA-N
- SMILES: C1=NC=CC(CNC2=CC=CC=C2Cl)=C1
2-chloro-N-[(pyridin-4-yl)methyl]aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162744-5.0g |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 95.0% | 5.0g |
$1199.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17371-1G |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 95% | 1g |
¥ 2,791.00 | 2023-04-05 | |
Enamine | EN300-162744-10.0g |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 95.0% | 10.0g |
$1778.0 | 2025-02-20 | |
Enamine | EN300-162744-0.5g |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 95.0% | 0.5g |
$397.0 | 2025-02-20 | |
Ambeed | A1051393-5g |
2-Chloro-N-(pyridin-4-ylmethyl)aniline |
1019552-09-0 | 98% | 5g |
$1363.0 | 2024-04-26 | |
Enamine | EN300-162744-50mg |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 90.0% | 50mg |
$348.0 | 2023-09-22 | |
Enamine | EN300-162744-1000mg |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 90.0% | 1000mg |
$414.0 | 2023-09-22 | |
Enamine | EN300-162744-5000mg |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 90.0% | 5000mg |
$1199.0 | 2023-09-22 | |
Enamine | EN300-162744-500mg |
2-chloro-N-[(pyridin-4-yl)methyl]aniline |
1019552-09-0 | 90.0% | 500mg |
$397.0 | 2023-09-22 | |
1PlusChem | 1P01AX1D-2.5g |
2-chloro-N-(pyridin-4-ylmethyl)aniline |
1019552-09-0 | 90% | 2.5g |
$1063.00 | 2023-12-27 |
2-chloro-N-[(pyridin-4-yl)methyl]aniline Related Literature
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 2-chloro-N-[(pyridin-4-yl)methyl]aniline
Introduction to 2-Chloro-N-[(pyridin-4-yl)methyl]aniline (CAS No. 1019552-09-0)
2-Chloro-N-[(pyridin-4-yl)methyl]aniline, with the CAS number 1019552-09-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aniline moiety and a pyridine ring. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various applications, particularly in the development of new pharmaceuticals and advanced materials.
The chemical structure of 2-chloro-N-[(pyridin-4-yl)methyl]aniline can be represented as C12H11ClN2. The presence of the chloro group and the pyridine ring introduces significant electronic and steric effects, which can influence the compound's reactivity and biological activity. Recent studies have explored the potential of this compound in various contexts, including its use as an intermediate in the synthesis of more complex molecules and its direct application in pharmaceutical formulations.
In the realm of medicinal chemistry, 2-chloro-N-[(pyridin-4-yl)methyl]aniline has shown promise as a lead compound for the development of new drugs. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound exhibited potent inhibitory activity against a key enzyme involved in cancer progression. This finding highlights the potential of 2-chloro-N-[(pyridin-4-yl)methyl]aniline as a scaffold for designing novel anticancer agents.
Beyond its medicinal applications, 2-chloro-N-[(pyridin-4-yl)methyl]aniline has also found utility in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research conducted at the University of California, Berkeley (2022) demonstrated that incorporating 2-chloro-N-[(pyridin-4-yl)methyl]aniline into polymer blends significantly enhanced the performance of OLED devices, leading to improved efficiency and longer operational lifetimes.
The synthesis of 2-chloro-N-[(pyridin-4-yl)methyl]aniline typically involves several well-established chemical reactions. One common approach is to start with 2-chloroaniline and react it with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. The synthetic route is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The physical properties of 2-chloro-N-[(pyridin-4-yl)methyl]aniline, such as its melting point, boiling point, and solubility, have been well-characterized. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications. For example, its solubility in polar solvents like dimethylformamide (DMF) makes it an ideal candidate for solution-based processing techniques used in materials science.
In terms of safety and handling, while 2-chloro-N-[(pyridin-4-yl)methyl]aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, any waste generated during synthesis or use should be disposed of according to local environmental guidelines.
The future prospects for 2-chloro-N-[(pyridin-4-yl)methyl]aniline are promising. Ongoing research continues to uncover new applications and derivatives of this compound, further expanding its utility across multiple disciplines. As advancements in synthetic methods and analytical techniques continue to evolve, it is likely that even more innovative uses for 2-chloro-N-[(pyridin-4-yl)methyl]aniline will be discovered.
In conclusion, 2-chloro-N-[(pyridin-4-yl)methyl]aniline (CAS No. 1019552-09-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure and versatile properties make it an attractive candidate for further research and development. Whether used as an intermediate in complex syntheses or directly applied in advanced technologies, this compound continues to demonstrate its value across a wide range of scientific endeavors.
1019552-09-0 (2-chloro-N-[(pyridin-4-yl)methyl]aniline) Related Products
- 923104-49-8(2-Chloro-n-4-methyl-3-(methylsulfamoyl)phenylacetamide)
- 2228207-53-0(2-2-(1H-pyrazol-4-yl)ethyl-1,3-benzothiazole)
- 1156168-62-5(N-(cyclopropylmethyl)-2-iodoaniline)
- 1401666-59-8([(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester)
- 62506-80-3(1H-Pyrrole, 2-(4-methylphenyl)-)
- 2153905-29-2(2,2-difluoro-2-1-(2-methylpropyl)-1H-pyrazol-5-ylacetic acid)
- 864922-21-4(2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)
- 2680522-35-2(rac-(1R,2S)-2-{1-(prop-2-en-1-yloxy)carbonylpyrrolidin-3-yl}cyclopropane-1-carboxylic acid)
- 1222905-95-4(3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide)
- 2228839-53-8(2-hydroxy-2-(5-propylthiophen-2-yl)acetic acid)
